molecular formula C8H4BrIN2O2 B3294934 4-bromo-6-iodo-1H-indazole-3-carboxylic acid CAS No. 887568-55-0

4-bromo-6-iodo-1H-indazole-3-carboxylic acid

Cat. No.: B3294934
CAS No.: 887568-55-0
M. Wt: 366.94 g/mol
InChI Key: UDJIIMPMIRIWCS-UHFFFAOYSA-N
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Description

4-Bromo-6-iodo-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-iodo-1H-indazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of indazole derivatives. The process generally includes:

    Iodination: The subsequent introduction of an iodine atom at the 6-position using iodine or iodinating reagents such as iodine monochloride (ICl).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-iodo-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-6-iodo-1H-indazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-6-iodo-1H-indazole-3-carboxylic acid largely depends on its derivatives. In medicinal chemistry, its derivatives often act as inhibitors of specific enzymes or receptors. For example, indazole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Bromo-1H-indazole-3-carboxylic acid
  • 6-Iodo-1H-indazole-3-carboxylic acid

Comparison: 4-Bromo-6-iodo-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and iodine atoms, which allows for diverse functionalization and the formation of complex molecules. This dual halogenation provides a versatile platform for various chemical transformations, making it more adaptable for specific applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

4-bromo-6-iodo-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJIIMPMIRIWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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